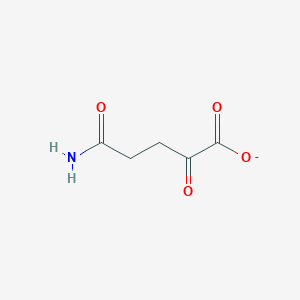

2-Oxoglutaramate

Descripción

Contextualization within Nitrogen Metabolism

Nitrogen is an essential element for all life, forming a key component of amino acids, nucleic acids, and other vital biomolecules. The assimilation of inorganic nitrogen, primarily in the form of ammonia (B1221849), into organic compounds is a fundamental biological process. 2-Oxoglutaramate is centrally involved in this process. It is primarily generated through the transamination of glutamine, a reaction catalyzed by glutamine transaminase (EC 2.6.1.15). oup.com In this reaction, the amino group from glutamine is transferred to an alpha-keto acid, yielding the corresponding amino acid and this compound.

Subsequently, this compound is hydrolyzed by the enzyme ω-amidase (EC 3.5.1.3), also known as this compound amidase, to produce 2-oxoglutarate (alpha-ketoglutarate) and ammonia. oup.comuniprot.org This released ammonia can then be re-assimilated, while 2-oxoglutarate serves as a primary carbon skeleton for the incorporation of ammonia, linking this pathway directly to the tricarboxylic acid (TCA) cycle and central carbon metabolism. nih.govnih.gov This two-step pathway, involving glutamine transaminase and ω-amidase, provides an alternative route for the deamidation of glutamine and plays a vital role in maintaining nitrogen balance.

In solution, this compound exists in equilibrium with its cyclic form, 2-hydroxy-5-oxoproline (B15469080). oup.comuniprot.org The open-chain form is the substrate for ω-amidase, and the rate of the enzymatic reaction can be influenced by the pH-dependent equilibrium between the two forms. uniprot.org

Historical Overview of this compound Research

The understanding of this compound's role in metabolism has evolved from early studies on amino acid enzymology. The initial groundwork was laid with the discovery and characterization of glutamine transaminases and ω-amidases. Alton Meister and his colleagues, in their extensive work on amino acid metabolism from the 1950s onwards, were instrumental in elucidating the pathways of glutamine and asparagine metabolism, which led to the identification of their corresponding alpha-keto acids, including this compound. touro.edu

Subsequent research focused on the purification and characterization of the enzymes involved in its metabolism from various sources, including bacteria, plants, and mammals. These studies revealed the substrate specificity and kinetic properties of ω-amidase, confirming its high affinity for this compound. uniprot.orgexpasy.org More recent research has utilized molecular biology and genetic approaches to identify and characterize the genes encoding these enzymes in different organisms, further solidifying our understanding of the physiological importance of the this compound pathway.

Significance of this compound in Diverse Biological Systems

The metabolic pathway involving this compound is conserved across a wide range of organisms, highlighting its fundamental importance.

In bacteria , this pathway is involved in various metabolic processes, including the degradation of certain compounds. For instance, in several Gram-positive bacteria, this compound amidase is a key enzyme in the nicotine (B1678760) degradation pathway. expasy.orgwikipedia.org In the context of nitrogen metabolism, the pathway provides a mechanism for bacteria to utilize glutamine as a nitrogen source and to regulate intracellular ammonia levels. The product of its hydrolysis, 2-oxoglutarate, is a major signaling molecule in bacteria, reflecting the cell's carbon-to-nitrogen balance and regulating global gene expression, including nitrogen fixation. nih.govresearchgate.netasm.org

In plants , the ω-amidase pathway, which produces and consumes this compound, is involved in asparagine and alanine (B10760859) metabolism, as well as the Yang cycle, which is important for ethylene (B1197577) biosynthesis and is active in reproductive and stressed tissues. oup.com The pathway contributes to the recycling of nitrogen from glutamine and asparagine. Furthermore, the cyclic form of this compound, 2-hydroxy-5-oxoproline, has been proposed to act as a signaling molecule that indicates the status of ammonium (B1175870) assimilation and can stimulate nitrate (B79036) uptake. oup.com

In mammals , the ω-amidase pathway plays a crucial role in removing potentially toxic intermediates of metabolism. uniprot.org The enzyme ω-amidase converts this compound and 2-oxosuccinamate (B1259050) (the keto acid of asparagine) into the biologically useful TCA cycle intermediates 2-oxoglutarate and oxaloacetate, respectively. uniprot.orgtouro.edu This is particularly important in tissues with high rates of amino acid catabolism. The pathway is also considered a "repair" mechanism, salvaging metabolites that might otherwise accumulate and cause cellular damage. touro.edu

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Significance |

|---|---|---|---|

| Glutamine Transaminase | 2.6.1.15 | Glutamine + α-keto acid ⇌ this compound + Amino acid | Produces this compound from glutamine. |

| ω-Amidase (this compound amidase) | 3.5.1.3 | This compound + H₂O → 2-Oxoglutarate + NH₄⁺ | Hydrolyzes this compound to a TCA cycle intermediate and ammonia. |

Table 2: Occurrence and Function of the this compound Pathway

| Biological System | Key Roles |

|---|---|

| Bacteria | Nicotine degradation, Nitrogen source utilization, Production of the signaling molecule 2-oxoglutarate. |

| Plants | Asparagine and alanine metabolism, Yang cycle, Nitrogen recycling, Potential signaling role of 2-hydroxy-5-oxoproline. |

| Mammals | Detoxification of metabolic intermediates, Salvage pathway for TCA cycle intermediates, Maintenance of nitrogen homeostasis. |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C5H6NO4- |

|---|---|

Peso molecular |

144.11 g/mol |

Nombre IUPAC |

5-amino-2,5-dioxopentanoate |

InChI |

InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10)/p-1 |

Clave InChI |

COJBGNAUUSNXHX-UHFFFAOYSA-M |

SMILES |

C(CC(=O)N)C(=O)C(=O)[O-] |

SMILES canónico |

C(CC(=O)N)C(=O)C(=O)[O-] |

Sinónimos |

2-oxoglutaramate alpha-ketoglutaramate |

Origen del producto |

United States |

Enzymatic Transformations of 2 Oxoglutaramate

2-Oxoglutaramate Amidase (Omega-Amidase) Activity

This compound amidase is a hydrolase enzyme that specifically acts on the amide bond of this compound. It is also known by the ambiguous term omega-amidase.

Enzyme Commission Number and Nomenclature (EC 3.5.1.111)

The enzyme responsible for the hydrolysis of this compound is classified under the Enzyme Commission (EC) number 3.5.1.111 expasy.orgwikipedia.orgqmul.ac.uk. Its accepted name is This compound amidase expasy.orgqmul.ac.uk. It is also known by the alternative name omega-amidase expasy.orgwikipedia.orgqmul.ac.ukontosight.aigenome.jpuniprot.org. The systematic name assigned to this enzyme is 5-amino-2,5-dioxopentanoate amidohydrolase expasy.orgwikipedia.org. This enzyme is noted for its high specificity for its substrate and participates in pathways such as the nicotine (B1678760) degradation pathway in several Gram-positive bacteria expasy.orgwikipedia.orgqmul.ac.ukgenome.jp. While some sources may refer to omega-amidase under EC 3.5.1.3, EC 3.5.1.111 is specifically designated for this compound amidase expasy.orguniprot.org.

Catalytic Mechanism: Hydrolysis of this compound

The primary catalytic function of this compound amidase is the hydrolysis of the amide bond present in this compound. This process involves the addition of a water molecule across the amide linkage, breaking it down into simpler components expasy.orgwikipedia.orgqmul.ac.ukontosight.aigenome.jpuniprot.org.

This compound + H₂O → 2-Oxoglutarate + NH₃

2-Oxoglutarate is a key intermediate in the citric acid cycle (Krebs cycle) and plays a vital role in cellular metabolism and energy production ontosight.ai.

The catalytic mechanism of amidases, including this compound amidase, typically involves a series of steps that facilitate the hydrolysis of the amide bond. While specific details for this compound amidase are still being elucidated, general mechanisms for amidases suggest the involvement of a catalytic triad, often comprising cysteine, glutamate (B1630785), and lysine (B10760008) residues nih.gov. In this mechanism, a nucleophilic residue, such as cysteine, initiates the reaction by attacking the carbonyl carbon of the amide bond. This attack forms a tetrahedral intermediate, which is often stabilized by hydrogen bonding interactions involving other active site residues, such as lysine nih.gov. Subsequently, ammonia (B1221849) is released, forming an acyl-enzyme intermediate. A water molecule then attacks this intermediate, leading to the hydrolysis of the acyl-enzyme bond and the release of the carboxylic acid product (2-oxoglutarate in this case) and regeneration of the enzyme's active site ontosight.ainih.gov. Specific residues identified in the active site of Bacillus subtilis this compound amidase include those acting as proton acceptors, proton donors, and nucleophiles uniprot.org.

Enzymatic Regulation and Kinetic Parameters

Information regarding the precise regulation and kinetic parameters of this compound amidase is limited, but some aspects have been investigated. The substrate, this compound, can exist in equilibrium with a cyclic form, 2-hydroxy-5-oxoproline (B15469080) uniprot.orgtouro.edu. The rate of this ring opening is crucial for the omega-amidase reaction, and it has been observed that at pH 8.0 and above, the rate of ring opening is no longer the limiting factor for the enzymatic reaction uniprot.orgtouro.edu.

Studies on rat liver cytosol have provided some kinetic insights, indicating that glycylglycine (B550881) acts as a competitive inhibitor of omega-amidase activity, with a reported inhibition constant (Ki) of approximately 3 mM touro.edunih.gov. This suggests that glycylglycine can bind to the enzyme's active site, competing with the natural substrate.

Table 1: Kinetic and Regulatory Parameters of this compound Amidase

| Parameter/Condition | Value | Notes |

| Substrate | This compound (2-OGM) | Primary substrate for hydrolysis expasy.orgwikipedia.orgqmul.ac.ukontosight.aigenome.jpuniprot.org |

| Products | 2-Oxoglutarate (2-OG) + Ammonia (NH₃) | Result of amide bond hydrolysis expasy.orgwikipedia.orgqmul.ac.ukontosight.aigenome.jpuniprot.org |

| pH Optimum | Approximately 8.0 or higher | Ring opening of this compound is not rate-limiting at pH ≥ 8.0 uniprot.orgtouro.edu |

| Inhibitor | Glycylglycine | Competitive inhibitor touro.edunih.gov |

| Ki (Glycylglycine) | ~3 mM | Indicates binding affinity and competitive inhibition touro.edunih.gov |

| Other potential substrates | 2-Oxosuccinamate (B1259050) | Omega-amidase is also known to convert 2-oxosuccinamate to oxaloacetate uniprot.orgolink.com |

Structural Biology of this compound Amidase

Specific structural information, such as solved crystal structures or detailed three-dimensional models for this compound amidase itself, is not extensively documented in the provided search results. However, amidases belonging to the nitrilase superfamily, which includes omega-amidase, are generally characterized by an α-β-β-α sandwich fold pnas.org. This structural motif is common among enzymes in this superfamily and is crucial for their catalytic activity. For instance, the yeast N-terminal amidase (yNta1), which shares homology with omega-amidase, exhibits this fold pnas.org. Furthermore, specific active site residues, including those acting as proton acceptors, proton donors, and nucleophiles, have been identified in the Bacillus subtilis homolog of this compound amidase, providing insights into the enzyme's catalytic machinery uniprot.org. These findings suggest that the enzyme likely possesses a conserved active site architecture typical of hydrolases within the nitrilase superfamily.

Compound List:

this compound

2-Oxoglutarate

Ammonia

2-Oxosuccinamate

Oxaloacetate

2-Hydroxy-5-oxoproline

Glycylglycine

2-Hydroxyglutaramate (l-2-HGM)

2-Hydroxysuccinamate (l-2-HSM)

Malate

Metabolic Pathways and Roles of 2 Oxoglutaramate

Role in Glutamine and Glutamate (B1630785) Metabolism

2-Oxoglutaramate is intricately linked to the metabolism of glutamine and glutamate, which are fundamental amino acids involved in numerous cellular processes.

Intermediate in Glutamine Catabolism

This compound serves as an intermediate in the catabolism of glutamine and glutamate ontosight.ai. In certain metabolic routes, such as the glutamine aminotransferase (glutaminase II) pathway, glutamine can be converted into this compound. For example, the enzyme L-glutamine:pyruvate (B1213749) aminotransferase catalyzes the reaction between glutamine and pyruvate to produce this compound and alanine (B10760859) reactome.org. Within cellular environments, particularly at varying pH levels, this compound can exist in equilibrium with its lactam form, 5-hydroxypyroglutamate nih.gov.

Connection to 2-Oxoglutarate Production

A primary role of this compound in amino acid metabolism is its conversion to 2-oxoglutarate (also known as α-ketoglutarate). This transformation is mediated by the enzyme this compound amidase (also referred to as ω-amidase, EC 3.5.1.111) ontosight.aiwikipedia.orgexpasy.orgqmul.ac.ukgenome.jp. This enzyme catalyzes the hydrolysis of the amide bond in this compound, yielding 2-oxoglutarate and ammonia (B1221849) ontosight.aiwikipedia.orgexpasy.orgqmul.ac.ukgenome.jpmdpi.com. This reaction is a crucial step in processing nitrogenous compounds derived from glutamine catabolism ontosight.ai. In organisms like Bacillus subtilis, the mtnU gene encodes this amidase, which is believed to catalyze the conversion of this compound to 2-oxoglutarate uniprot.org.

| Reaction | Enzyme | Substrates | Products |

| Glutamine + Pyruvate | L-glutamine:pyruvate aminotransferase (e.g., CCBL1/KAT 1) | Glutamine, Pyruvate | This compound, Alanine |

| This compound + H₂O | This compound amidase (ω-amidase, EC 3.5.1.111) | This compound, Water | 2-Oxoglutarate, Ammonia |

| 4-(methylsulfanyl)-2-oxobutanoate + L-glutamine | L-glutamine--4-(methylsulfanyl)-2-oxobutanoate aminotransferase (mtnE) | 4-(methylsulfanyl)-2-oxobutanoate, L-glutamine | This compound, L-methionine |

Contribution to Nitrogen Balance and Processing of Nitrogenous Compounds

The metabolic processing of glutamine and glutamate, which involves this compound, is integral to nitrogen metabolism within organisms ontosight.ai. The efficient breakdown of these nitrogen-rich compounds, facilitated by enzymes like this compound amidase, contributes to the maintenance of nitrogen balance ontosight.ai. Furthermore, 2-oxoglutarate, the product of this compound hydrolysis, plays a significant role as a signaling molecule that reflects the carbon-to-nitrogen balance in cells. It is essential for ammonia assimilation and the synthesis of various nitrogen-containing compounds caister.comresearchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net. In certain physiological contexts, such as in human kidney cells, the production of this compound and ammonia from glutamine exhibits a pH dependency, indicating its involvement in processes like ammoniagenesis nih.gov.

Involvement in Organism-Specific Pathways

Beyond its general roles in amino acid metabolism, this compound is implicated in specific metabolic pathways found in particular organisms.

Participation in Nicotine (B1678760) Degradation Pathway in Gram-Positive Bacteria

The enzyme this compound amidase has been identified as a participant in the nicotine degradation pathway in several species of Gram-positive bacteria wikipedia.orgexpasy.orgqmul.ac.ukgenome.jp. This pathway is responsible for breaking down nicotine, a complex alkaloid, into simpler molecules that can be further metabolized by the bacteria.

Function in Methylthioribose Recycling Pathway (e.g., Bacillus subtilis)

In the bacterium Bacillus subtilis, this compound is involved in the methylthioribose (MTR) recycling pathway uniprot.org. This pathway is crucial for the salvage and recycling of methylthioadenosine, a byproduct of polyamine synthesis, back into methionine nih.gov. Within this pathway, the enzyme L-glutamine--4-(methylsulfanyl)-2-oxobutanoate aminotransferase (mtnE) catalyzes the conversion of 4-(methylsulfanyl)-2-oxobutanoate and L-glutamine to produce this compound and L-methionine uniprot.org. Subsequently, this compound amidase (mtnU) likely converts this compound to 2-oxoglutarate as part of this recycling process uniprot.org.

| Organism/Group | Pathway | Enzyme/Gene | Role |

| Gram-positive Bacteria (general) | Nicotine Degradation Pathway | This compound amidase | Catalyzes a step in the breakdown of nicotine. |

| Bacillus subtilis | Methylthioribose (MTR) Recycling Pathway | mtnU (this compound amidase) | Involved in the recycling of methylthioadenosine into methionine; likely catalyzes the conversion of this compound to 2-oxoglutarate. |

Compound List

this compound

Glutamine

Glutamate

2-Oxoglutarate (α-ketoglutarate)

Ammonia

Alanine

Pyruvate

Nicotine

Methylthioadenosine

Methionine

Methylthioribose (MTR)

4-(methylsulfanyl)-2-oxobutanoate

5-hydroxypyroglutamate

Physiological Significance in Renal Metabolism

The kidney plays a crucial role in maintaining acid-base homeostasis, primarily through the production and excretion of ammonia. This process, known as renal ammoniagenesis, is tightly regulated and involves the metabolism of amino acids, predominantly glutamine. Within this complex metabolic network, this compound emerges as a product of an alternative glutamine metabolic pathway.

Formation via Glutamine Aminotransferase (Glutaminase II) Pathway

The formation of this compound in the kidney is primarily associated with the glutamine aminotransferase pathway, often referred to as the "glutaminase II pathway" nih.govnih.govtouro.eduresearchgate.net. This pathway represents an alternative route for glutamine metabolism compared to the more dominant phosphate-dependent glutaminase (B10826351) (PDG) and glutamate dehydrogenase (GDH) pathways researchgate.netnih.govphysiology.orgportlandpress.com.

The glutaminase II pathway begins with the transamination of L-glutamine. This reaction is catalyzed by glutamine transaminase (also known as L-glutamine:pyruvate aminotransferase or EC 2.6.1.15) nih.govgenome.jpkegg.jp. In this step, L-glutamine reacts with pyruvate to yield this compound and L-alanine genome.jpkegg.jpreactome.org. Subsequently, this compound can be hydrolyzed by an enzyme called ω-amidase to produce α-ketoglutarate (2-oxoglutarate) and ammonia (NH₃) nih.govresearchgate.net.

Metabolic Flux of this compound in Renal Ammoniagenesis

Renal ammoniagenesis is a critical process for acid-base balance, where glutamine serves as the primary substrate. The metabolism of glutamine yields both ammonia (NH₄⁺) and bicarbonate (HCO₃⁻), which are vital for acid excretion and new bicarbonate generation nih.govphysiology.orgnih.gov. The proximal tubule is recognized as the principal site for this metabolic activity researchgate.netnih.govphysiology.orgnih.govkoreamed.org.

The dominant pathway for glutamine metabolism in the kidney involves its deamidation by phosphate-dependent glutaminase (PDG) to glutamate, followed by the deamination of glutamate by glutamate dehydrogenase (GDH) to produce α-ketoglutarate (2-oxoglutarate) and ammonia researchgate.netnih.govphysiology.org. α-Ketoglutarate then enters the tricarboxylic acid (TCA) cycle or is further metabolized to generate bicarbonate nih.govnih.govportlandpress.comasm.org. The flux through GDH is considered the primary regulatory point for renal ammoniagenesis nih.govportlandpress.com.

The this compound produced via the glutaminase II pathway is further metabolized to α-ketoglutarate nih.govresearchgate.net. Therefore, while 2-OGM is an intermediate, its direct contribution to the net production of ammonia is considered less significant than the flux through the GDH pathway nih.govportlandpress.com. The α-ketoglutarate derived from both pathways can be utilized in various metabolic processes, including gluconeogenesis and the TCA cycle nih.govmdpi.comnagoya-u.ac.jp.

Influence of Environmental pH on this compound Production

Environmental pH significantly influences metabolic processes within the kidney, including glutamine metabolism and ammonia production. Studies investigating the impact of pH on this compound production have provided insights into the responsiveness of the glutaminase II pathway to acid-base conditions.

Research conducted using human kidney cells (HK cells) demonstrated a clear correlation between extracellular pH and the production of this compound. When incubated with labeled glutamine, HK cells exhibited significantly higher production of 2-OGM at an acidic pH of 6.8 compared to a physiological pH of 7.4. Conversely, at an alkaline pH of 7.6, 2-OGM production was lower nih.govportlandpress.comportlandpress.com.

| pH | Relative this compound Production | Relative ¹⁵NH₃ Formation | Relative ¹⁵N-Alanine Formation |

| 6.8 | Higher | Higher | Higher |

| 7.4 | Baseline | Baseline | Baseline |

| 7.6 | Lower | Lower | Lower |

Table 1: Influence of pH on this compound and Ammonia Metabolism in Human Kidney Cells nih.govportlandpress.comportlandpress.com

Furthermore, the activity of 2-oxoglutarate dehydrogenase (2-OGDH) in the kidney is known to be stimulated by acidosis. This enzyme's activation leads to increased flux through the TCA cycle, potentially influencing the availability and metabolism of α-ketoglutarate, and indirectly, the intermediates derived from glutamine metabolism nih.govportlandpress.comnih.gov.

Compound List:

this compound (2-OGM)

L-Glutamine

Pyruvate

L-Alanine

α-Ketoglutarate (2-Oxoglutarate)

Ammonia (NH₃ / NH₄⁺)

Glutamate

5-Hydroxypyroglutamate

Non Enzymatic Interconversions and Metabolite Signaling by 2 Oxoglutaramate and Its Derivatives

Spontaneous Cyclization to 2-Hydroxy-5-Oxoproline (B15469080) (2HOP)

2-Oxoglutaramate (2OGM) is a metabolite generated through the glutamine-dependent ω-amidase pathway. In this pathway, glutamine transaminase K (GTK) transfers the amino nitrogen of glutamine to a keto acid, forming this compound and a corresponding amino acid. Subsequently, this compound undergoes spontaneous cyclization to form 2-Hydroxy-5-Oxoproline (2HOP) nih.govoup.comnih.gov. This cyclization is a key step in the metabolic processing of this compound.

Equilibrium and Thermodynamic Favorability of 2HOP

The conversion of this compound to 2-Hydroxy-5-Oxoproline is described as a spontaneous cyclization nih.govoup.com. Research indicates that this compound exists in equilibrium with its lactam form, 2-hydroxy-5-oxoproline, under physiological conditions nih.gov. While specific equilibrium constants or detailed thermodynamic favorability data for this particular cyclization are not extensively detailed in the provided search results, the term "spontaneous" implies a thermodynamically favorable process. The equilibrium between the open-chain this compound and the cyclic 2-hydroxy-5-oxoproline is a characteristic feature of this compound's chemistry nih.govuniumbioscience.com.

Isomeric Relationship between this compound and 2HOP (5-hydroxypyroglutamate)

This compound (2OGM) and 2-Hydroxy-5-Oxoproline (2HOP) are closely related, with 2HOP being the cyclic lactam form of this compound nih.gov. Specifically, this compound is the α-keto acid analogue of glutamine nih.gov. The cyclization involves the formation of a five-membered ring, characteristic of pyroglutamate (B8496135) derivatives, where a hydroxyl group is present at the C2 position. Therefore, 2-Hydroxy-5-Oxoproline can also be referred to as 5-hydroxypyroglutamate, highlighting its structural relationship to pyroglutamic acid osti.govosti.gov. The equilibrium between the open-chain this compound and the cyclic 2-hydroxy-5-oxoproline signifies a structural interconversion where the amide nitrogen of this compound attacks the carbonyl carbon of the adjacent keto group, forming the cyclic lactam nih.govnih.gov.

Biological Signaling Functions of 2-Hydroxy-5-Oxoproline

Emerging research suggests that 2-Hydroxy-5-Oxoproline (2HOP) plays a significant role as a signaling metabolite in plants, particularly in relation to nitrogen assimilation and uptake.

Proposed Role as a Signal Metabolite for Ammonium (B1175870) Assimilation Status in Plants

2-Hydroxy-5-Oxoproline has been proposed to act as a signal metabolite indicating the plant's ammonium assimilation status nih.govoup.comosti.govosti.govnih.gov. Studies indicate that 2HOP meets several criteria to function as such a signal. When applied to plant foliage, it has been observed to increase the activities of enzymes involved in nitrate (B79036) reduction and ammonium assimilation, as well as key enzymes in the tricarboxylic acid cycle that supply carbon skeletons for amino acid synthesis osti.govnih.gov. Furthermore, its pool size in leaves increases with greater nitrate availability, and its precursor, glutamine, reflects ammonium assimilation rather than photorespiration oup.comosti.govnih.gov. This molecule is widely conserved across different plant types, suggesting a fundamental role in plant physiology oup.comosti.govnih.gov.

Research Methodologies for 2 Oxoglutaramate Analysis

Spectroscopic and Chromatographic Approaches

Spectroscopic and chromatographic methods are foundational to the analysis of 2-oxoglutaramate. These techniques allow for both the identification and quantification of the compound in complex biological matrices, as well as the study of its dynamic interconversion with related metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and structurally characterizing molecules in solution. For this compound, both proton (¹H) and heteronuclear (¹³C, ¹⁵N) NMR are invaluable.

Detection and Structural Elucidation : ¹H and ¹³C NMR spectra provide a unique fingerprint for this compound, allowing for its unambiguous identification. The chemical shifts of the carbon and proton nuclei are sensitive to their local electronic environment, enabling the characterization of the molecule's structure. For instance, the keto-carbon (C2) and the amide-carbon (C5) would have distinct and identifiable signals in a ¹³C NMR spectrum.

Interconversion and Metabolic Flux Studies : The use of stable isotopes like ¹³C and ¹⁵N allows researchers to trace the metabolic fate of precursors and products of this compound. By introducing a ¹³C- or ¹⁵N-labeled substrate, such as L-glutamine, into a biological system, the appearance of the label in this compound and its subsequent conversion products (like 2-oxoglutarate) can be monitored over time. This provides direct insight into metabolic fluxes and pathway activities nih.gov. For example, ¹⁵N NMR can be used to follow the nitrogen from glutamine through the transamination reaction to this compound and subsequently to other amino acids nih.gov. Similarly, ¹³C NMR can track the carbon backbone, revealing the flow of carbons through the tricarboxylic acid (TCA) cycle after this compound is converted to 2-oxoglutarate nih.gov. Multidimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can correlate the signals of directly bonded ¹H and ¹³C or ¹H and ¹⁵N nuclei, providing more detailed structural information and resolving spectral overlap in complex mixtures mdpi.com.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹³C | C1 (Carboxyl) | 170-185 | Chemical shift is sensitive to pH. |

| ¹³C | C2 (Keto) | 190-205 | Highly deshielded due to the carbonyl group. |

| ¹³C | C3 (Methylene) | 30-40 | |

| ¹³C | C4 (Methylene) | 25-35 | |

| ¹³C | C5 (Amide) | 175-185 | |

| ¹⁵N | Amide (-NH₂) | 70-90 | Relative to liquid ammonia (B1221849); sensitive to hydrogen bonding and pH. |

This table presents predicted chemical shift ranges for the key nuclei in this compound. Actual values can vary based on solvent, pH, and temperature.

Liquid chromatography (LC) is a premier technique for separating components of a complex mixture. When coupled with specialized detectors, particularly mass spectrometry (MS), it provides exceptional sensitivity and selectivity for the analysis of metabolites like this compound.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically used. mdpi.com The separation of polar, acidic compounds like this compound can be achieved using several modes of chromatography:

Reversed-Phase (RP) Chromatography : Often used with ion-pairing agents to improve the retention of polar analytes on a nonpolar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) : An effective alternative for separating highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of organic solvent helixchrom.com.

The most powerful detection method is tandem mass spectrometry (LC-MS/MS). This approach involves separating the analyte by LC, ionizing it (commonly with electrospray ionization, ESI), and detecting it based on its mass-to-charge ratio (m/z) nih.gov. For quantitative analysis, selected reaction monitoring (SRM) is often employed, where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. This provides very high specificity and reduces chemical noise nih.gov.

| Parameter | Typical Method | Details |

| Chromatography | UHPLC-HILIC | A polar stationary phase (e.g., amide, silica) is used to retain and separate polar metabolites. |

| Mobile Phase | Acetonitrile/Water with buffer | A gradient elution is typically used, starting with high acetonitrile content and increasing the aqueous portion helixchrom.com. Buffers like ammonium (B1175870) formate or acetate are added to control pH and improve peak shape. |

| Ionization | Negative Mode ESI | This compound contains a carboxylic acid group, which readily deprotonates to form a negative ion [M-H]⁻. |

| Detection | Triple Quadrupole MS | Operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity in quantification nih.gov. |

Isotope Dilution Assays for Quantitative Analysis

For the most accurate and precise quantification of this compound in biological samples, stable isotope dilution (SID) mass spectrometry is the gold standard researchgate.net. This method corrects for sample matrix effects and variations in sample preparation and instrument response.

The principle of SID involves adding a known quantity of an isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard before any sample processing steps researchgate.net. This "heavy" standard is chemically identical to the endogenous "light" analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. Because the mass spectrometer can distinguish between the heavy and light forms, the ratio of their signal intensities can be used to calculate the exact concentration of the endogenous this compound in the original sample. This approach provides the highest possible analytical specificity for quantitative determinations researchgate.net.

Enzyme-Coupled Assays for Related Metabolites (Indirect Implications for this compound Flux)

While direct measurement of this compound is often preferred, its metabolic flux can also be inferred indirectly by measuring the activity of enzymes that produce or consume it. These enzyme-coupled assays are often spectrophotometric and can be adapted for high-throughput screening.

For instance, this compound is a substrate for the enzyme ω-amidase, which catalyzes its hydrolysis to 2-oxoglutarate and ammonia mdpi.com. The activity of ω-amidase can be measured by coupling the production of 2-oxoglutarate to another enzymatic reaction that results in a change in absorbance. A common strategy involves using 2-oxoglutarate dehydrogenase to convert 2-oxoglutarate to succinyl-CoA, a reaction that concomitantly reduces NAD⁺ to NADH. The increase in NADH can be monitored spectrophotometrically at 340 nm. By measuring the rate of NADH production, one can determine the rate of this compound consumption by ω-amidase, providing an indirect measure of the metabolic flux through this pathway.

Similarly, assays can be designed for Fe(II)/2-oxoglutarate-dependent dioxygenases, where the consumption of 2-oxoglutarate (derived from this compound) is coupled to the formation of succinate, which is then detected in subsequent enzymatic steps that lead to NADH consumption nih.gov. These indirect methods are valuable for studying the regulation and kinetics of enzymes involved in this compound metabolism.

Q & A

Q. Methodological Focus

- Pre-registration : Document protocols (e.g., derivatization conditions, instrument parameters) in public repositories.

- Blinded Analysis : Separate sample preparation and data acquisition teams to reduce bias.

- Replication : Validate findings in independent labs using shared reference materials .

How can secondary data be leveraged to explore this compound's metabolic interactions?

Advanced Research Question

Integrate omics datasets (e.g., metabolomics, proteomics) from repositories like MetaboLights. Apply network analysis tools (e.g., WGCNA) to identify co-regulated pathways. Validate computationally predicted interactions via targeted knockout models or enzymatic assays .

What ethical considerations arise when designing clinical studies on this compound?

Q. Methodological Focus

- Informed Consent : Disclose risks of invasive sampling (e.g., CSF collection).

- Data Privacy : Anonymize genomic and metabolic data using encryption.

- Equity : Ensure diverse recruitment to avoid population bias .

How can interdisciplinary approaches enhance this compound research?

Advanced Research Question

Combine biochemical assays with computational modeling (e.g., kinetic models of urea cycle flux). Collaborate with clinical neurologists to correlate metabolite levels with neuroimaging findings. Use systems biology frameworks to map this compound's role in multi-organ pathologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.